molecular formula C20H32N3O3+ B11207395 N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium

N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium

Cat. No.: B11207395
M. Wt: 362.5 g/mol
InChI Key: GXTGVVQQYMHEFU-UHFFFAOYSA-O
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Description

DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM is a complex organic compound with a unique structure that includes a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the formamido and propyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its therapeutic potential, particularly in treating diseases related to its molecular targets.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and formamido-substituted molecules. Examples include:

  • 4-HYDROXY-2-QUINOLONES
  • 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES

Uniqueness

What sets DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM apart is its unique combination of functional groups and its specific structural configuration

Properties

Molecular Formula

C20H32N3O3+

Molecular Weight

362.5 g/mol

IUPAC Name

diethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]-prop-2-enylazanium

InChI

InChI=1S/C20H31N3O3/c1-4-13-23(5-2,6-3)14-9-12-21-19(25)17-18(24)15-10-7-8-11-16(15)22-20(17)26/h4H,1,5-14H2,2-3H3,(H2-,21,22,24,25,26)/p+1

InChI Key

GXTGVVQQYMHEFU-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O)CC=C

Origin of Product

United States

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